
1,3-Difluoro-5-isopropoxybenzene
Overview
Description
1,3-Difluoro-5-isopropoxybenzene is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
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Biological Activity
1,3-Difluoro-5-isopropoxybenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Chemical Formula : C10H12F2O
- CAS Number : 1369849-69-3
- Molecular Weight : 188.20 g/mol
- Melting Point : 78–80 °C
This compound is primarily investigated for its role as a soluble epoxide hydrolase (sEH) inhibitor. The enzyme sEH plays a critical role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and blood pressure regulation. By inhibiting sEH, this compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties and contribute to vascular homeostasis .
Antihypertensive Effects
Research indicates that compounds similar to this compound demonstrate significant antihypertensive effects through the inhibition of sEH. In animal models, such as spontaneously hypertensive rats, the administration of sEH inhibitors has resulted in lowered blood pressure and improved vascular function .
Anticancer Potential
The fluorinated structure of this compound may also contribute to its anticancer properties. Fluorinated compounds are often more lipophilic and can interact with biological membranes more effectively, potentially leading to increased cytotoxicity against cancer cells.
Study 1: Efficacy in Hypertension Models
In a study evaluating the efficacy of various sEH inhibitors, this compound showed promising results with an IC50 value in the low nanomolar range against recombinant human sEH. This suggests strong potential for therapeutic applications in managing hypertension .
Study 2: Metabolic Stability and Bioavailability
Another study assessed the metabolic stability of this compound in human hepatic microsomes. Results indicated that while its metabolic stability was favorable, modifications to improve solubility and bioavailability were necessary for effective therapeutic use .
Data Tables
Property | Value |
---|---|
Melting Point | 78–80 °C |
Molecular Weight | 188.20 g/mol |
IC50 (sEH Inhibition) | Low nanomolar range |
Bioavailability | Needs improvement |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1,3-Difluoro-5-isopropoxybenzene?
- Methodological Answer : Synthesis typically involves functionalizing a benzene derivative with fluorine and isopropoxy groups. For example, halogenation (e.g., iodination) of a pre-functionalized benzene ring, followed by nucleophilic substitution using isopropanol under controlled conditions. Evidence from related compounds suggests metallation (e.g., Grignard or organolithium reagents) may assist in regioselective substitution . Advanced databases like REAXYS and BKMS_METABOLIC can predict feasible routes by analyzing precursor compatibility and reaction plausibility .
Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?
- Methodological Answer : Fluorinated aromatics often require stringent safety measures:
- Ventilation : Use fume hoods or closed systems to prevent inhalation of volatile compounds .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed safe limits .
- Emergency Procedures : For spills, isolate the area and use inert absorbents (e.g., vermiculite). Contaminated surfaces should be decontaminated with ethanol or specialized solvents .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection or gas chromatography paired with mass spectrometry .
- NMR Spectroscopy : Compare and NMR spectra with reference data to confirm structural integrity. For example, fluorine substituents produce distinct splitting patterns in aromatic regions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The isopropoxy group at the 5-position creates steric hindrance, potentially slowing reactions at adjacent positions. Computational modeling (e.g., DFT) can predict steric maps to optimize reaction sites .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to less hindered positions. Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) can elucidate regioselectivity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for fluorinated benzene derivatives?
- Methodological Answer :
- Data Triangulation : Cross-reference peer-reviewed literature, databases (e.g., PubChem, DSSTox), and experimental replicates. For example, discrepancies in boiling points may arise from measurement conditions (e.g., ambient pressure vs. vacuum distillation) .
- Standardization : Adopt IUPAC guidelines for reporting data (e.g., specifying pressure during boiling point measurements). Calibrate instruments using certified reference materials .
Q. How can researchers address challenges in NMR spectral interpretation caused by fluorine-proton coupling?
- Methodological Answer :
Properties
IUPAC Name |
1,3-difluoro-5-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBBOZQUNQHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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